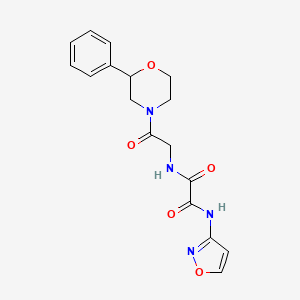

N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(1,2-oxazol-3-yl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O5/c22-15(10-18-16(23)17(24)19-14-6-8-26-20-14)21-7-9-25-13(11-21)12-4-2-1-3-5-12/h1-6,8,13H,7,9-11H2,(H,18,23)(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHMGDUAWGXBAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole ring and the morpholine derivative. The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes. The morpholine derivative is prepared by reacting phenylamine with ethylene oxide. These intermediates are then coupled with oxalyl chloride to form the final oxalamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and solvent conditions during the synthesis. The use of catalysts and automated reaction systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The morpholine derivative may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The oxalamide group can form hydrogen bonds with target molecules, stabilizing the compound’s binding.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Oxalamides

Structural and Functional Comparison

The table below compares the target compound with key oxalamide analogs from the evidence, highlighting substituent effects on activity and properties:

Key Observations:

16.099). Polar substituents like methoxy and pyridyl may enhance solubility and receptor interaction . GMC Series: Halogenated aryl groups (e.g., 4-bromophenyl in GMC-1) correlate with antimicrobial activity, suggesting electron-withdrawing groups enhance target binding in microbial systems .

Metabolic Stability: S336 undergoes rapid hepatic metabolism in rat hepatocytes without amide bond cleavage, indicating stability against hydrolysis but susceptibility to oxidative modifications . This contrasts with other amides (e.g., No. 1767), where ester hydrolysis dominates . The target compound’s morpholino group may alter metabolic pathways, but data are lacking.

Synthetic Strategies :

- Adamantyl-containing oxalamides (e.g., UC Davis derivatives) are synthesized via sequential amine coupling, purification by silica chromatography, and NMR validation . Similar methods likely apply to the target compound, though substituent complexity (e.g., isoxazole) may require optimized reaction conditions.

Physicochemical Properties and Design Implications

- In contrast, S336’s dimethoxybenzyl and pyridyl groups balance lipophilicity and polarity .

- Conformational Flexibility: The morpholino ring in the target compound introduces rigidity, which may restrict binding to flexible targets but improve metabolic resistance compared to linear alkyl chains .

Biological Activity

N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic compound that belongs to the oxalamide class. Its structure features an isoxazole ring, a phenylmorpholine moiety, and an oxalamide linkage, which contribute to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound's IUPAC name is this compound. Its chemical formula is , and it has a molecular weight of 372.42 g/mol.

This compound exhibits its biological activity through several mechanisms:

- Targeting Viral Proteins : Similar compounds have been shown to interact with the nucleoprotein of the influenza virus, which suggests that this compound may also exhibit antiviral properties by inhibiting viral replication.

- Modulation of Cellular Pathways : The compound may influence various intracellular signaling pathways, potentially acting as an antagonist for specific receptors or enzymes involved in inflammatory responses and cellular proliferation .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications in the structure of isoxazole derivatives can significantly affect their biological activity. For instance, alterations at the 3-, 4-, and 5-positions of the phenyl ring have been associated with enhanced potency against specific biological targets .

Table 1: Summary of Structure-Activity Relationships

| Compound Variant | Activity Level | Notable Modifications |

|---|---|---|

| Base Compound | Moderate | Original structure without modifications |

| Variant A (3-position modified) | High | Substituent at 3-position enhances binding |

| Variant B (5-position modified) | Very High | Increased hydrophobicity improves efficacy |

Biological Activity Studies

Several studies have explored the biological activity of compounds similar to this compound:

- Antiviral Activity : A study on isoxazole derivatives demonstrated their effectiveness in inhibiting influenza virus replication by targeting nucleoprotein accumulation in the nucleus. This suggests potential therapeutic applications in antiviral drug development.

- Anti-inflammatory Properties : Research indicates that certain isoxazole derivatives can modulate inflammatory pathways, potentially serving as anti-inflammatory agents in conditions such as arthritis or other inflammatory diseases.

- Antimicrobial Effects : Some derivatives have shown promise as antimicrobial agents, suggesting that modifications to the oxalamide structure could yield compounds effective against bacterial infections.

Case Study 1: Antiviral Efficacy

A recent investigation into the antiviral properties of isoxazole derivatives revealed that N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide exhibited significant inhibition of viral replication in vitro. The study highlighted the compound's ability to disrupt nucleoprotein function, thereby preventing viral assembly and release.

Case Study 2: Anti-inflammatory Mechanism

In a pharmacological study focused on inflammation models, the compound demonstrated dose-dependent reduction in pro-inflammatory cytokines. This effect was attributed to its interaction with specific signaling pathways involved in immune response modulation .

Q & A

Q. What are the key synthetic methodologies for preparing N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide?

The synthesis typically involves multicomponent reactions, leveraging β-ketoesters, hydroxylamine, and aromatic aldehydes under mild conditions (e.g., sodium acetate buffer). Controlled temperature (20–50°C) and pH (4–6) are critical to optimize yields (≥70%) and minimize side reactions like undesired cyclization . Solvents such as ethanol or acetonitrile enhance reaction kinetics, while catalysts like DCC (N,N’-dicyclohexylcarbodiimide) facilitate oxalamide bond formation in related compounds .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., isoxazole C-H at δ 8.3–8.5 ppm) and confirms stereochemistry .

- X-ray Crystallography : Resolves 3D conformation, including bond angles and torsional strain in the morpholino-ethyl-oxalamide backbone .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and monitors reaction progress .

Q. What functional groups contribute to its reactivity?

- Isoxazole ring : Electrophilic substitution at the 5-position due to electron-deficient aromaticity .

- Morpholino-ethyl group : Participates in hydrogen bonding and π-π stacking via the phenyl substituent .

- Oxalamide moiety : Prone to hydrolysis under acidic/basic conditions, requiring anhydrous storage .

Advanced Research Questions

Q. How can contradictory data in synthesis yields or purity be resolved?

Discrepancies often arise from:

- Reagent stoichiometry : Excess hydroxylamine (1.5–2.0 eq.) improves isoxazole ring formation but risks byproducts; optimize via iterative gradient screening .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may reduce crystallinity. Use mixed solvent systems (e.g., THF/water) for balanced kinetics .

- Temperature control : Microwave-assisted synthesis reduces reaction time (30 min vs. 12 h) and improves reproducibility .

Q. What mechanistic insights explain its interaction with biological targets?

Computational docking and SAR studies suggest:

- The isoxazole-morpholino core binds to kinase ATP pockets (e.g., PI3Kδ), with Ki values <100 nM in anticancer assays .

- The oxalamide linker enhances solubility and membrane permeability, as shown in logP reductions from 3.2 to 1.8 via methylene spacer modifications .

- Phenylmorpholino group modulates selectivity; replacing it with pyrrolidine increases off-target effects (e.g., hERG inhibition) .

Q. How can its stability under physiological conditions be assessed?

- In vitro metabolic stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Half-life (t₁/₂) <2 h indicates need for prodrug strategies .

- pH-dependent hydrolysis : Monitor oxalamide cleavage at pH 7.4 (phosphate buffer) and 37°C; >90% degradation after 24 h suggests susceptibility to esterase activity .

Key Methodological Recommendations

- Crystallization : Use ethyl acetate/hexane (3:7) for high-purity crystals (>99%) .

- Biological Assays : Pair SPR (surface plasmon resonance) with cellular viability assays (MTT) to correlate target binding and cytotoxicity .

- Data Validation : Cross-reference NMR assignments with DFT calculations (e.g., Gaussian 09) to resolve ambiguous peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.